Product packaging for 1-(1-Bromoethyl)-2-(bromomethyl)benzene(Cat. No.:CAS No. 35106-84-4)

1-(1-Bromoethyl)-2-(bromomethyl)benzene

Cat. No.: B12016462
CAS No.: 35106-84-4
M. Wt: 277.98 g/mol
InChI Key: ZDIIQBBHSCTBSA-UHFFFAOYSA-N
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Description

Significance of Aryl-dibrominated Alkyl Systems in Chemical Synthesis

Dihalo-substituted alkylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring attached to one or more alkyl chains bearing two halogen atoms. bloomtechz.com Among these, aryl-dibrominated alkyl systems are of considerable importance in organic synthesis. The presence of two bromine atoms, which are effective leaving groups, on the alkyl side chains provides two reactive sites for subsequent chemical transformations. nih.gov This dual reactivity allows for the construction of complex molecular architectures, including the formation of cyclic and polycyclic systems, through sequential or simultaneous substitution or elimination reactions. sigmaaldrich.com

The reactivity of these systems is largely governed by the position of the bromine atoms. Benzylic bromides, where the bromine is attached to a carbon atom directly bonded to the benzene ring, are particularly reactive due to the resonance stabilization of the resulting carbocation or radical intermediate. sigmaaldrich.compearson.com This enhanced reactivity makes them valuable precursors for introducing a wide range of functional groups via nucleophilic substitution reactions. google.combrainly.com Consequently, aryl-dibrominated alkyl systems serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govchegg.com

Specific Focus on 1-(1-Bromoethyl)-2-(bromomethyl)benzene: Structural Significance and Research Context

This compound is a distinct member of the aryl-dibrominated alkyl family, featuring two different types of benzylic bromide moieties on adjacent positions of the benzene ring. Its structure consists of a primary benzylic bromide (-CH₂Br) at the 2-position and a secondary benzylic bromide (-CH(Br)CH₃) at the 1-position. This unique arrangement of two benzylic halides with different steric environments and potentially different reactivities makes it an interesting target for synthetic exploration.

The structural significance of this compound lies in its potential for selective and sequential reactions. The primary benzylic bromide is generally more susceptible to Sₙ2 reactions due to less steric hindrance, while the secondary benzylic bromide can undergo both Sₙ1 and Sₙ2 reactions, depending on the reaction conditions. chemicalbook.com This differential reactivity could be exploited to introduce two different functionalities onto the alkyl side chains in a controlled manner. While specific research on this compound is limited, its structure suggests it could be a valuable precursor for synthesizing fused heterocyclic systems, such as derivatives of isobenzofuran, or for creating ortho-substituted aromatic compounds with complex side chains. sigmaaldrich.com

Scope and Objectives of the Research Outline

The objective of this article is to provide a detailed overview of this compound. It will present available physicochemical data and discuss its anticipated chemical reactivity based on the established principles of benzylic halide chemistry. The article will explore its potential applications as a synthetic intermediate and compare its properties to related isomers and structural fragments. The information is compiled to serve as a foundational resource for researchers interested in the synthetic utility of poly-halogenated alkylbenzenes.

Detailed Research Findings

While dedicated research publications on this compound are scarce, its chemical behavior can be reliably inferred from the extensive studies on related benzylic halides. The compound's reactivity is dominated by the two benzylic bromine atoms, which act as excellent leaving groups in nucleophilic substitution and elimination reactions.

Synthesis

A plausible synthetic route to this compound could involve the radical bromination of 1-ethyl-2-methylbenzene. The use of a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) would selectively brominate the benzylic positions of both the ethyl and methyl groups. pearson.com

Alternatively, a related isomer, 1-(2-bromoethyl)-2-(bromomethyl)benzene, can be synthesized from isochroman (B46142) by treatment with hydrogen bromide in acetic acid under pressure and heat. sigmaaldrich.com This suggests that ring-opening reactions of appropriate cyclic ethers could be a viable strategy. A process for preparing general 1-bromoalkylbenzene derivatives involves the reaction of a corresponding phenylalkene with hydrogen bromide. chegg.com

Reactivity and Potential Applications

The two bromine atoms in this compound are susceptible to nucleophilic substitution. guidechem.com The primary bromide is expected to react readily via an Sₙ2 mechanism, while the secondary bromide can proceed through either an Sₙ1 or Sₙ2 pathway depending on the nucleophile, solvent, and temperature. chemicalbook.com This differential reactivity could allow for selective functionalization. For instance, a bulky nucleophile might preferentially react at the less hindered primary position.

These substitution reactions make the compound a useful intermediate. Reaction with water could yield the corresponding diol, while reaction with sodium cyanide would introduce two nitrile groups, which can be further hydrolyzed to carboxylic acids. sigmaaldrich.combrainly.com Its structure is well-suited for intramolecular cyclization reactions. For example, treatment with a base could facilitate the formation of a 1-methyl-1,3-dihydroisobenzofuran ring system, a core structure found in some biologically active compounds.

The compound can also undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base, to form vinyl or styrenic derivatives. sigmaaldrich.com

Interactive Data Tables

Below are data tables summarizing the known and predicted properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35106-84-4 nih.gov
Molecular Formula C₉H₁₀Br₂ nih.gov
Molecular Weight 277.988 g/mol nih.gov
Predicted Boiling Point 274.6 ± 20.0 °C guidechem.com
Predicted Density 1.7 ± 0.1 g/cm³ guidechem.com

Note: Some properties are predicted via computational methods due to a lack of experimental data.

Table 2: Comparison with Structural Isomers and Fragments

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 35106-84-4C₉H₁₀Br₂277.99274.6 (Predicted)
1-Bromo-4-(1-bromoethyl)benzene24308-78-9C₈H₈Br₂263.96Not available
1-(2-Bromoethyl)-2-(bromomethyl)benzene38256-56-3C₉H₁₀Br₂277.99Not available
(1-Bromoethyl)benzene (B1216412)585-71-7C₈H₉Br185.0694 °C / 16 mmHg
1-Bromo-2-(bromomethyl)benzene3433-80-5C₇H₆Br₂249.93Not available

Data sourced from multiple references. google.comnih.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Br2 B12016462 1-(1-Bromoethyl)-2-(bromomethyl)benzene CAS No. 35106-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35106-84-4

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-(1-bromoethyl)-2-(bromomethyl)benzene

InChI

InChI=1S/C9H10Br2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,6H2,1H3

InChI Key

ZDIIQBBHSCTBSA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1CBr)Br

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 1 1 Bromoethyl 2 Bromomethyl Benzene

Elimination Reactions

Elimination reactions are always in competition with nucleophilic substitution. dalalinstitute.com For 1-(1-bromoethyl)-2-(bromomethyl)benzene, elimination is most relevant at the secondary bromide position, as it possesses a β-hydrogen on the ethyl group. The removal of this hydrogen and the adjacent bromine atom leads to the formation of an alkene, specifically a styrenic system.

Like substitution, elimination can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

E2 Pathway: This mechanism is a single-step, concerted process where a base removes a β-hydrogen at the same time the leaving group departs. dalalinstitute.comlibretexts.org The E2 reaction rate depends on the concentration of both the substrate and the base. dalalinstitute.com It is favored by strong bases, such as hydroxide (B78521) (OH⁻) or alkoxides like ethoxide (EtO⁻) and tert-butoxide (t-BuO⁻). dalalinstitute.comlibretexts.org The E2 mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group for optimal orbital overlap in the transition state. libretexts.orgmasterorganicchemistry.com Reaction at the secondary center of this compound via an E2 pathway would yield 1-ethenyl-2-(bromomethyl)benzene.

E1 Pathway: This mechanism is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. dalalinstitute.comstackexchange.com After the carbocation is formed in the rate-determining step, a weak base (often the solvent) removes an adjacent proton to form the double bond. libretexts.org Because they share a common intermediate, E1 and Sₙ1 reactions are direct competitors. The E1 pathway is favored by conditions that stabilize the carbocation, such as polar protic solvents and the presence of weak bases. libretexts.org

Predicting whether substitution or elimination will dominate requires analyzing the substrate structure, the nature of the nucleophile/base, and the reaction conditions like temperature. libretexts.orglibretexts.org

Substrate Structure: The primary benzylic halide will almost exclusively undergo Sₙ2 substitution, as E2 elimination is not possible (no β-hydrogen on the ring) and Sₙ2 is kinetically very fast. youtube.com The secondary benzylic halide is where the competition is significant. Being a secondary halide, it is susceptible to Sₙ2, Sₙ1, E2, and E1 reactions. youtube.comlibretexts.org

Nucleophile vs. Base Strength: The role of the reagent is critical.

Strong Nucleophile/Strong Base (e.g., EtO⁻, OH⁻): These reagents lead to a competition between Sₙ2 and E2. For a secondary halide, E2 is often favored. youtube.com

Strong, Sterically Hindered Base (e.g., t-BuO⁻): These bases are poor nucleophiles due to their bulk. They will strongly favor E2 elimination because it is easier to abstract a sterically accessible proton than to perform a backside attack on the carbon center. libretexts.org

Weak Nucleophile/Weak Base (e.g., H₂O, EtOH): These conditions favor unimolecular pathways. A mixture of Sₙ1 and E1 products will be formed, as both reactions proceed through the same carbocation intermediate. youtube.comlibretexts.org

Temperature: Increasing the reaction temperature generally favors elimination over substitution. youtube.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Table 3: Summary of Predicted Reaction Pathways

Substrate Center Reagent Type Conditions Predicted Major Pathway(s)
Primary (-CH₂Br) Strong Nucleophile Low Temp Sₙ2
Secondary (-CH(Br)CH₃) Strong, non-bulky Nucleophile/Base Low Temp Sₙ2 / E2 mixture
Secondary (-CH(Br)CH₃) Strong, Bulky Base (t-BuO⁻) Any Temp E2 libretexts.org
Secondary (-CH(Br)CH₃) Weak Nucleophile/Base (Solvolysis) Low Temp Sₙ1 / E1 mixture youtube.com

Stereochemical Outcomes of Elimination Reactions

Elimination reactions of alkyl halides, such as this compound, are fundamental processes in organic synthesis that lead to the formation of alkenes. The stereochemistry of these reactions, which dictates the spatial arrangement of atoms in the product, is highly dependent on the reaction mechanism, primarily the bimolecular (E2) and unimolecular (E1) pathways. numberanalytics.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously. numberanalytics.comksu.edu.sa This mechanism has a strict stereochemical requirement for the beta-hydrogen and the leaving group to be in an anti-periplanar conformation. ksu.edu.sachemistrysteps.commgscience.ac.in This alignment allows for the smooth overlap of orbitals in the transition state to form the new pi bond. ksu.edu.sa Consequently, the stereochemistry of the starting material directly determines the stereochemistry of the resulting alkene, making the reaction stereospecific. chemistrysteps.com For this compound, elimination from the bromoethyl group would require a specific staggered conformation to allow the anti-periplanar arrangement of a beta-hydrogen and the bromine atom.

In contrast, the E1 mechanism is a two-step process. numberanalytics.comksu.edu.sa The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. ksu.edu.sa This intermediate is typically sp2-hybridized and planar, allowing for free rotation around single bonds. libretexts.org In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. Because the carbocation intermediate is planar, the base can attack from either side, which generally leads to a mixture of stereoisomers. libretexts.org The reaction tends to favor the formation of the most stable, more substituted alkene (Zaitsev's rule), and the more stable trans (E) isomer over the cis (Z) isomer due to reduced steric strain. ksu.edu.salibretexts.org

Given that this compound possesses two benzylic bromide groups, elimination reactions can be complex. Elimination of HBr from the 1-bromoethyl group would yield 1-(bromomethyl)-2-vinylbenzene. Since this creates a terminal alkene, E/Z isomerism is not a factor. However, the choice between E1 and E2 pathways, dictated by the base strength and reaction conditions, remains critical. A strong, bulky base will favor the E2 pathway, while a weak base and polar protic solvent will favor the E1 pathway, which proceeds through a relatively stable secondary benzylic carbocation. ksu.edu.sabrainly.com

MechanismDescriptionStereochemical RequirementExpected Product from 1-Bromoethyl Group
E2 (Bimolecular) Concerted, one-step reaction. numberanalytics.com Favored by strong bases. brainly.comAnti-periplanar alignment of β-H and leaving group (Br). ksu.edu.sachemistrysteps.com1-(bromomethyl)-2-vinylbenzene
E1 (Unimolecular) Two-step reaction via a carbocation intermediate. numberanalytics.comksu.edu.sa Favored by weak bases/solvolysis. ksu.edu.saNo strict requirement; proceeds through a planar carbocation. libretexts.org Generally favors the most stable alkene product. ksu.edu.sa1-(bromomethyl)-2-vinylbenzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The substituents already present on the ring profoundly influence both the rate of the reaction (reactivity) and the position of the incoming electrophile (orientation). libretexts.org

The directing effect of a substituent determines the position of the second substitution on the benzene ring. libretexts.org Substituents are broadly classified as either ortho-, para-directing or meta-directing. libretexts.org This is governed by the substituent's ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.com

The 1-(1-bromoethyl) and 2-(bromomethyl) groups on the benzene ring are both alkyl groups substituted with a bromine atom.

Alkyl Groups : Generally, alkyl groups are activating and ortho-, para-directors. They donate electron density to the ring through an inductive effect and hyperconjugation, stabilizing the ortho and para intermediates. libretexts.orguomustansiriyah.edu.iq

Halogens : The bromine atoms on the alkyl side chains exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. This effect pulls electron density away from the benzene ring, deactivating it. uomustansiriyah.edu.iq

In this compound, the directing effects of both groups are additive. We must consider the positions available for substitution (3, 4, 5, and 6) and the influence of both groups on each position.

Position 3 : Ortho to the 1-bromoethyl group, but meta to the bromomethyl group.

Position 4 : Para to the 1-bromoethyl group, but meta to the bromomethyl group.

Position 5 : Meta to the 1-bromoethyl group, but para to the bromomethyl group.

Position 6 : Meta to the 1-bromoethyl group, but ortho to the bromomethyl group.

Since both groups are ortho-, para-directing, all four positions are activated relative to a meta attack. However, steric hindrance from the bulky bromoethyl and bromomethyl groups will significantly disfavor substitution at the crowded ortho positions (3 and 6). Therefore, electrophilic attack is most likely to occur at positions 4 and 5, which are para to one of the substituents.

Position on RingRelation to 1-(1-Bromoethyl) GroupRelation to 2-(Bromomethyl) GroupPredicted Outcome
3 OrthoMetaMinor product (steric hindrance)
4 ParaMetaMajor product
5 MetaParaMajor product
6 MetaOrthoMinor product (steric hindrance)

Substituents affect the reactivity of an aromatic ring by either donating or withdrawing electron density. libretexts.org Electron-donating groups activate the ring, making it more reactive than benzene, while electron-withdrawing groups deactivate it, making it less reactive. libretexts.orguomustansiriyah.edu.iq

The bromoethyl and bromomethyl substituents are considered deactivating groups. The high electronegativity of the bromine atoms creates a powerful electron-withdrawing inductive effect that reduces the electron density of the benzene ring. libretexts.org A lower electron density means the ring is less nucleophilic and therefore less reactive towards attack by electrophiles. organicchemistrytutor.com

Consequently, this compound is significantly less reactive in electrophilic aromatic substitution reactions than benzene itself. The presence of two deactivating haloalkyl groups makes the deactivation more pronounced than in a monosubstituted compound like bromobenzene. Reactions with this compound will typically require stronger electrophiles and more forcing conditions (e.g., higher temperatures or stronger Lewis acid catalysts) than similar reactions with benzene. fiveable.melibretexts.org

CompoundSubstituent(s)Overall Effect on RingRelative Reactivity vs. Benzene
Benzene-HNeutral (Baseline)1
Toluene-CH₃ (Activating)ActivatedMore Reactive
Bromobenzene-Br (Deactivating)DeactivatedLess Reactive
This compound -CH(Br)CH₃, -CH₂Br (Deactivating)Strongly DeactivatedMuch Less Reactive

Radical Reactions and Benzylic Radical Stability

Free radicals are highly reactive intermediates with an unpaired electron. libretexts.org The stability and reaction pathways of these species are central to many organic processes.

Benzylic radicals are radicals where the unpaired electron is on a carbon atom directly attached to a benzene ring. They are notably stable due to resonance delocalization of the unpaired electron into the aromatic system. uomustansiriyah.edu.iqlibretexts.org In this compound, there are two benzylic positions where radical formation can occur.

Radicals can be formed through the homolytic cleavage of a bond, typically initiated by heat, UV light, or a chemical radical initiator. libretexts.org For this compound, a radical can form via the cleavage of a C-H bond or a C-Br bond at either of the two benzylic carbons.

Secondary Benzylic Radical : Formed at the carbon of the 1-bromoethyl group. This is a secondary radical, as the carbon with the unpaired electron is attached to two other carbon atoms (one from the methyl group, one from the ring).

Primary Benzylic Radical : Formed at the carbon of the bromomethyl group. This is a primary radical, as the carbon is attached to only one other carbon atom (from the ring).

The stability of radicals increases with alkyl substitution (tertiary > secondary > primary). libretexts.org Therefore, the secondary benzylic radical is inherently more stable than the primary benzylic radical. Both are significantly stabilized by resonance with the adjacent benzene ring. This enhanced stability means that reactions involving radical intermediates will preferentially occur at these benzylic sites, particularly the more stable secondary position. uomustansiriyah.edu.iq

The direct observation and characterization of these transient radical intermediates are typically accomplished using spectroscopic methods like Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), which is specifically designed to detect species with unpaired electrons. beilstein-journals.org

Radical IntermediatePosition of FormationTypeRelative StabilityStabilizing Factors
Secondary Benzylic Radical -CH(•)CH₃ groupSecondary, BenzylicMore StableResonance with benzene ring; Alkyl substitution (secondary) libretexts.org
Primary Benzylic Radical -CH₂(•) groupPrimary, BenzylicLess StableResonance with benzene ring libretexts.org

Once formed, the benzylic radicals of this compound can engage in several free radical pathways. beilstein-journals.org The specific pathway depends on the reaction conditions and the other reagents present.

A characteristic reaction involving benzylic radicals is side-chain halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). uomustansiriyah.edu.iq This reaction proceeds via a radical chain mechanism. While the target compound is already brominated at the benzylic positions, its parent hydrocarbon, 1-ethyl-2-methylbenzene, would readily undergo bromination at the benzylic positions. The selectivity would favor the more stable secondary benzylic position on the ethyl group over the primary position on the methyl group.

The benzylic radicals can also participate in other processes:

Dimerization : Two radicals can combine to form a new C-C bond, leading to a dimer.

Oxidation : In the presence of oxygen, the radicals can react to form peroxy radicals, leading to complex oxidation products. The mechanism of side-chain oxidation often involves the formation of benzylic radical intermediates. uomustansiriyah.edu.iq

Intramolecular Cyclization : It is conceivable for the two radical centers (if formed simultaneously) or for one radical center to attack the other side chain, potentially leading to cyclized products, although this would likely result in strained ring systems.

The propensity of the benzylic positions to form stable radicals dictates the compound's reactivity in free-radical environments, making these sites the most active for transformations initiated by heat, light, or radical initiators. libretexts.orgbeilstein-journals.org

Rearrangement Processes in Benzylic Systems (e.g., Carbocation Rearrangements)

The solvolysis of this compound is expected to proceed through a carbocationic intermediate. The secondary benzylic bromide is the more labile leaving group compared to the primary benzylic bromide, and its departure would be the initiating step, forming a secondary benzylic carbocation. The subsequent fate of this carbocation is central to understanding the potential for rearrangement.

Neighboring Group Participation (NGP):

The primary reaction pathway available to the initially formed secondary carbocation is intramolecular cyclization, driven by neighboring group participation (NGP) of the adjacent bromomethyl group. beilstein-journals.orgwikipedia.org This phenomenon, also known as anchimeric assistance, involves the interaction of a reaction center with a lone pair of electrons on an atom within the same molecule. wikipedia.org In this case, the bromine atom of the bromomethyl group can act as an internal nucleophile, attacking the carbocationic center. This would lead to the formation of a cyclic bromonium ion intermediate.

The participation of a neighboring bromine atom has been shown to significantly enhance the rate of solvolysis reactions. beilstein-journals.org This rate enhancement is a key indicator of NGP. wikipedia.org The formation of a five-membered ring in the transition state leading to the cyclic bromonium ion is generally kinetically favored over other ring sizes.

The stability of the resulting cyclic bromonium ion would play a crucial role in the reaction pathway. This intermediate could then be attacked by a solvent molecule (e.g., water, ethanol) at either of the two carbons of the original bromoethyl and bromomethyl groups, leading to a mixture of products. The regioselectivity of this attack would be influenced by steric and electronic factors within the cyclic intermediate.

Potential Carbocation Rearrangements:

In the absence of, or in competition with, NGP, the initially formed secondary benzylic carbocation could potentially undergo other types of rearrangements. However, a standard 1,2-hydride or 1,2-methyl shift is not possible in this specific structure.

A more complex rearrangement could involve the entire bromomethyl group. However, such rearrangements are generally less common and would require a higher activation energy. The high propensity for the neighboring bromine to participate in forming a stabilized cyclic intermediate makes this the most probable reaction pathway.

Influence of Ortho-Substituents:

Studies on the solvolysis of other ortho-substituted benzyl (B1604629) halides have demonstrated the profound impact of the ortho-group on the reaction mechanism. For instance, the presence of an ortho-nitro group in o-nitrobenzyl bromide can lead to intramolecular nucleophilic assistance under certain solvent conditions, resulting in rate enhancements. While a bromomethyl group is electronically different from a nitro group, the principle of intramolecular participation by a neighboring group remains a key consideration.

Applications in Advanced Organic Synthesis and Material Sciences

Building Block for Complex Molecular Architectures

The strategic placement of two different bromine moieties on the benzene (B151609) scaffold makes 1-(1-Bbromoethyl)-2-(bromomethyl)benzene an ideal starting material for constructing intricate organic molecules.

Synthesis of Polyfunctionalized Aromatic Compounds

The distinct chemical environments of the two bromine atoms—one benzylic and adjacent to a methyl group, and the other a simple bromomethyl group—allow for regioselective functionalization. This differential reactivity can be exploited to introduce a variety of substituents onto the aromatic ring system in a controlled manner. For instance, nucleophilic substitution reactions can be tailored to target one bromine atom over the other by carefully selecting reagents and reaction conditions. This paves the way for the synthesis of aromatic compounds bearing multiple, diverse functional groups, which are key intermediates in medicinal chemistry and materials science.

Cascade and Tandem Reaction Sequences Utilizing Both Bromine Sites

The presence of two reactive sites in close proximity facilitates the design of cascade or tandem reactions. A single reaction sequence can trigger a series of intramolecular transformations, leading to the rapid assembly of complex polycyclic structures. For example, reaction with a difunctional nucleophile could lead to a double substitution, forming a new ring system fused to the benzene core in a single step. Such strategies are highly atom-economical and efficient for generating molecular complexity from a relatively simple starting material.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The dual electrophilic nature of 1-(1-Bbromoethyl)-2-(bromomethyl)benzene makes it a potent precursor for a variety of heterocyclic systems.

Cyclization Reactions Leading to Fused Aromatic Systems

Intramolecular cyclization reactions are a powerful tool for the construction of fused aromatic systems. By reacting 1-(1-Bbromoethyl)-2-(bromomethyl)benzene with appropriate reagents, it is possible to form new rings that share one or more atoms with the original benzene ring. For instance, treatment with a reducing agent could potentially induce a reductive coupling between the two bromine-bearing carbons, leading to the formation of a strained but synthetically interesting bicyclic system.

Synthesis of Nitrogen-, Oxygen-, and Sulfur-containing Heterocycles

The reaction of 1-(1-Bbromoethyl)-2-(bromomethyl)benzene with dinucleophiles containing nitrogen, oxygen, or sulfur atoms is a direct route to the synthesis of various fused heterocycles.

Nitrogen-containing heterocycles: Reaction with primary amines or hydrazines can lead to the formation of fused isoindoline (B1297411) or phthalazine (B143731) derivatives, respectively. These structural motifs are present in numerous biologically active molecules.

Oxygen-containing heterocycles: Dinucleophiles such as diols or the disodium (B8443419) salt of catechol can react with both bromine sites to yield fused cyclic ethers or dioxepins.

Sulfur-containing heterocycles: Similarly, reaction with sodium sulfide (B99878) or dithiols can produce fused thiophene (B33073) or dithiepin derivatives, which have applications in materials science, particularly in the field of conducting polymers.

Precursor in Polymer Chemistry and Advanced Materials

Initiator in Controlled Radical Polymerization Techniques (e.g., ATRP)

In the field of polymer chemistry, control over the polymerization process is crucial for designing materials with specific properties. Atom Transfer Radical Polymerization (ATRP) is a prominent controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The effectiveness of ATRP relies on the choice of an appropriate initiator.

While direct studies detailing 1-(1-Bromoethyl)-2-(bromomethyl)benzene as an ATRP initiator are not extensively documented in publicly available literature, its structural features strongly suggest its potential in this role. The related compound, (1-bromoethyl)benzene (B1216412), is known to be an effective initiator for the ATRP of monomers like styrene (B11656), leading to polymers with bromine end-groups. lookchem.comsigmaaldrich.comrsc.org The bromoethyl group in this compound can similarly initiate polymerization.

The bifunctional nature of this compound, possessing two potential initiating sites, opens the door to creating more complex polymer architectures such as block copolymers or graft copolymers. The differential reactivity of the primary benzylic bromide versus the secondary bromide could allow for sequential initiation under different catalytic conditions, providing a pathway to well-defined polymer structures.

Table 1: Examples of Related Initiators in ATRP

InitiatorMonomerResulting Polymer
(1-Bromoethyl)benzeneStyrenePolystyrene
(1-Bromoethyl)benzenep-MethoxystyrenePoly(p-methoxystyrene)

This table illustrates the utility of the (1-bromoethyl)benzene moiety as an initiator in ATRP, suggesting a similar function for this compound.

Development of Functionalized Polymeric Materials

The synthesis of functionalized polymers is a cornerstone of modern material science, enabling the creation of materials with tailored chemical and physical properties. The use of initiators that can impart functionality to the resulting polymer is a key strategy in this endeavor.

This compound is an ideal candidate for the synthesis of functionalized polymers. By initiating polymerization from one or both of its bromoalkyl groups, the resulting polymer chains will contain reactive bromine termini. These end-groups can be converted into a wide array of other functional groups through standard organic transformations, such as nucleophilic substitution. This allows for the post-polymerization modification of the material, introducing functionalities for applications in drug delivery, sensor technology, or as compatibilizers in polymer blends.

Furthermore, the unreacted bromoalkyl group, if one is selectively left intact during polymerization, can serve as a handle for further reactions, leading to the creation of graft copolymers or for tethering the polymer to a surface. The closely related compound, 1,2-bis(bromomethyl)benzene (B41939), is utilized as a building block in the synthesis of various polymers, underscoring the potential of such structures in materials science. lookchem.com

Application in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. The chiral center present in this compound makes it a valuable precursor in this field.

Synthesis of Chiral Building Blocks

Chiral building blocks are small, enantiomerically pure molecules that can be incorporated into the synthesis of larger, more complex chiral targets. The enantiomers of this compound can serve as such building blocks. Through selective reactions at either of the bromoalkyl positions, a variety of chiral intermediates can be accessed.

For example, nucleophilic substitution at the benzylic bromide, followed by transformation of the bromoethyl group, can lead to a diverse range of ortho-substituted chiral aromatic compounds. These products can then be utilized in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The analogous chiral compound, (+)-[(R)-1-Bromoethyl]benzene, is recognized for its utility as a building block in organic synthesis for creating such active compounds. lookchem.com

Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The structure of this compound is well-suited for its conversion into chiral ligands.

By reacting both bromoalkyl groups with appropriate nucleophiles, such as phosphines or amines, bidentate ligands can be synthesized. The chirality inherent in the starting material is transferred to the resulting ligand, which can then be used in a variety of metal-catalyzed asymmetric reactions. For instance, the related compound 1,2-bis(bromomethyl)benzene is a known precursor to phosphine (B1218219) ligands used in catalysis. guidechem.com The introduction of a chiral center, as in this compound, would be a direct route to chiral versions of these important ligands. The use of (+)-[(R)-1-Bromoethyl]benzene as a starting material for the preparation of chiral ligands and catalysts further highlights this potential application. lookchem.com

Diastereoselective and Enantioselective Transformations

The chiral nature of this compound can be exploited to influence the stereochemical outcome of reactions in which it participates. When used as a substrate in a reaction that generates a new stereocenter, the existing chiral center can direct the formation of one diastereomer over the other. This diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

Moreover, in reactions where the compound itself is a chiral reagent or catalyst, it can induce enantioselectivity in the transformation of a prochiral substrate. For example, a chiral ligand derived from this compound could be used in a catalytic system to produce one enantiomer of a product in excess. While specific studies on this compound are limited, the principles of asymmetric synthesis suggest its significant potential in diastereoselective and enantioselective transformations.

Integration into Total Synthesis Strategies for Natural Products and Bioactive Molecules

The total synthesis of natural products and other bioactive molecules is a driving force for the development of new synthetic methodologies and strategies. The structural features of this compound make it a potentially valuable intermediate in such synthetic endeavors.

Its ability to be transformed into complex, ortho-disubstituted aromatic structures, particularly chiral ones, means it can serve as a key fragment for the construction of a larger target molecule. The two reactive handles allow for the convergent assembly of molecular fragments, a common strategy in modern total synthesis. For example, one bromine atom could be used to connect the benzene ring to one part of a target molecule, while the other bromine allows for the introduction of a second, different fragment.

While no published total syntheses explicitly report the use of this compound, the utility of similar brominated aromatic compounds in the synthesis of complex natural products has been demonstrated. researchgate.net The unique combination of a chiral center and two differentially reactive leaving groups in this compound suggests its potential as a strategic building block in the synthesis of a new generation of bioactive molecules.

Construction of Key Scaffolds

A primary application of bifunctional reagents like this compound is in the synthesis of fused ring systems, which form the core, or "scaffold," of many biologically active molecules and functional materials.

The strategic placement of the two bromoalkyl groups ortho to each other facilitates intramolecular cyclization reactions. By reacting with a suitable dinucleophile or undergoing a sequence of intramolecular reactions, this compound can serve as a precursor to various important carbocyclic and heterocyclic scaffolds. A key example is the formation of substituted indane derivatives. Treatment with a reducing agent capable of forming a carbanion or a radical at one position, followed by intramolecular nucleophilic substitution at the other, can lead to the formation of a five-membered ring fused to the benzene core.

Furthermore, reactions with binucleophiles such as primary amines, diols, or dithiols can lead to the formation of fused heterocyclic systems. For instance, reaction with a primary amine (R-NH₂) could proceed via a double nucleophilic substitution to yield a substituted isoindoline, a scaffold present in numerous pharmaceutical compounds.

A related compound, 1-bromo-2-(2-bromoethyl)benzene, is known to undergo intramolecular cyclization upon treatment with n-butyllithium to form benzocyclobutene. acgpubs.orgresearchgate.netacgpubs.org This reaction highlights the potential of ortho-haloalkyl-substituted bromobenzenes to generate strained and synthetically valuable ring systems. By analogy, this compound could be a precursor for methyl-substituted benzocyclobutene or other related structures through carefully controlled cyclization reactions.

Convergent and Divergent Synthetic Approaches

The distinct reactivity of the two bromine-containing groups in this compound makes it an ideal substrate for both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, the two reactive sites can be made to react with a single, more complex molecule that contains two nucleophilic centers. This allows for the rapid assembly of a significant portion of the target molecule's framework in a single step. For example, the cyclization of peptides using reagents like α,α'-dibromo-m-xylene demonstrates a similar principle where two thiol groups from cysteine residues react with the dibromide to form a cyclic peptide. nih.gov this compound could be used in a similar fashion to link two parts of a molecule, thereby constructing a key structural bridge.

Divergent Synthesis: A divergent synthesis strategy would involve the selective reaction of one of the bromo groups, followed by further transformations, before addressing the second bromo group. The secondary bromide in the 1-bromoethyl group is generally less reactive in Sₙ2 reactions than the primary bromide in the bromomethyl group due to increased steric hindrance. This difference in reactivity can be exploited for selective functionalization.

For instance, a sterically hindered nucleophile might react preferentially with the less hindered bromomethyl group. The resulting intermediate, still containing the 1-bromoethyl group, can then be subjected to a different set of reaction conditions to modify the second position. This stepwise approach allows for the creation of a diverse library of compounds from a single starting material.

Compounds like (1-Bromoethyl)benzene are known to act as initiators in atom transfer radical polymerization (ATRP). sigmaaldrich.comlookchem.comfishersci.comchemicalbook.comcymitquimica.com This suggests that this compound could function as a bifunctional initiator. In a divergent approach, one bromine could initiate the growth of a polymer chain, leaving the second bromine available for post-polymerization modification, leading to the synthesis of complex polymer architectures such as block copolymers or star polymers.

The table below outlines a conceptual divergent synthetic route starting from this compound.

StepReagent/ConditionSelective TargetResulting Intermediate
1 Bulky Nucleophile (e.g., Potassium tert-butoxide)-CH₂Br (less hindered)Monosubstituted product with intact -CH(Br)CH₃ group
2 Second, different Nucleophile (e.g., Sodium azide)-CH(Br)CH₃Disubstituted product with two different functional groups

This controlled, stepwise functionalization is the essence of a divergent synthetic strategy, enabling the efficient production of a variety of complex molecules from a common precursor.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. For 1-(1-Bromoethyl)-2-(bromomethyl)benzene, DFT is instrumental in mapping out potential reaction pathways, including substitution (SN1/SN2) and elimination (E1/E2) reactions that can occur at its two reactive centers: a primary benzylic bromide (the -CH2Br group) and a secondary benzylic bromide (the -CH(Br)CH3 group). fiveable.me

The competition between SN1/E1 and SN2/E2 pathways is heavily influenced by the substrate structure, nucleophile/base strength, and solvent conditions. fiveable.meleah4sci.com The this compound molecule presents two sites for these reactions.

Primary Benzylic Site (-CH2Br): This site is sterically accessible, favoring bimolecular (SN2/E2) pathways which involve a direct attack by a nucleophile or base. khanacademy.org These reactions proceed through a single, high-energy transition state without forming a stable intermediate. leah4sci.com

Secondary Benzylic Site (-CH(Br)CH3): This site is more sterically hindered, which disfavors SN2/E2 reactions. However, it is capable of forming a relatively stable secondary benzylic carbocation due to resonance stabilization from the adjacent benzene (B151609) ring. This stability makes unimolecular (SN1/E1) pathways viable, particularly with weak nucleophiles/bases in polar protic solvents. fiveable.melibretexts.org

DFT calculations are employed to locate the transition state structures for each potential pathway and compute their corresponding activation energies (Ea). A lower activation energy indicates a more favorable reaction pathway. For instance, DFT can model the pentavalent transition state of an SN2 reaction or the carbocation intermediate central to an SN1 mechanism. khanacademy.orgyoutube.com

Interactive Table: Illustrative DFT-Calculated Activation Energies (Ea) for Competing Pathways

Note: The following values are hypothetical and serve to illustrate typical results from DFT calculations for similar benzylic halide systems. Actual values would require specific quantum chemical computations.

Reaction SitePathwayNucleophile/BaseSolventIllustrative Ea (kcal/mol)Favored/Disfavored
Primary (-CH2Br)SN2Strong (e.g., CN⁻)Polar Aprotic15-20Favored
Primary (-CH2Br)SN1Weak (e.g., H₂O)Polar Protic>30Highly Disfavored
Secondary (-CH(Br)CH₃)SN2Strong (e.g., CN⁻)Polar Aprotic22-28Disfavored (Steric Hindrance)
Secondary (-CH(Br)CH₃)SN1Weak (e.g., H₂O)Polar Protic20-25Favored
Secondary (-CH(Br)CH₃)E2Strong, Bulky BasePolar Aprotic18-23Favored
Secondary (-CH(Br)CH₃)E1Weak BasePolar Protic21-26Competitive with SN1

DFT calculations are also crucial for predicting the selectivity of reactions on this bifunctional molecule.

Regioselectivity: This refers to which of the two bromine atoms is preferentially substituted or eliminated. Computational models predict that under SN2 conditions (strong nucleophile), the reaction will overwhelmingly occur at the less sterically hindered primary carbon. khanacademy.org Conversely, under SN1 conditions (weak nucleophile, polar protic solvent), the reaction favors the secondary carbon, as it can form a more stable secondary benzylic carbocation intermediate compared to the primary equivalent. libretexts.org

Stereoselectivity: The secondary carbon of the 1-bromoethyl group is a stereocenter. DFT can be used to model the energetic outcomes of different stereochemical pathways.

An SN2 reaction at this chiral center is predicted to proceed with a complete inversion of stereochemistry. youtube.com

An SN1 reaction would proceed through a planar, achiral carbocation intermediate, leading to the formation of a nearly racemic mixture of products (both inversion and retention of stereochemistry). youtube.com

Molecular Dynamics Simulations to Explore Conformational Landscapes

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of this compound. nih.gov MD simulations track the atomic motions of the molecule over time, generating a vast ensemble of different 3D arrangements, or conformations. elifesciences.org

By analyzing this trajectory, a conformational landscape can be constructed. This landscape is a map, typically plotted against key rotational angles (dihedrals), that reveals the relative energies of different conformers. easychair.org Low-energy regions, or basins, on this map correspond to stable, semi-stable, or kinetically trapped conformational states. For this compound, the most significant motions are the rotations of the bromomethyl and bromoethyl groups relative to the benzene ring. Understanding the preferred conformations is vital, as the molecule's three-dimensional shape directly impacts its reactivity through stereoelectronic effects. Advanced techniques like Markov state models (MSMs) can further analyze MD data to quantify the probabilities and timescales of transitions between these conformational states. nih.govelifesciences.org

Theoretical Studies on Electronic Structure and Reactivity Descriptors

Stereoelectronic properties describe how the spatial arrangement of orbitals influences the electronic properties and reactivity of a molecule. In this compound, the ability of the bromine atoms to function as leaving groups is significantly influenced by the orientation of the C-Br bond's antibonding orbital (σ*).

The leaving group ability is enhanced when this C-Br σ* orbital can effectively overlap with an adjacent electron-donating orbital, such as the π-system of the benzene ring. This interaction stabilizes the transition state of C-Br bond cleavage. DFT calculations can quantify the energies of these orbital interactions and determine the optimal geometric alignments for substitution or elimination reactions. Both bromine atoms are in benzylic positions, which inherently enhances their leaving group ability compared to alkyl bromides due to the resonance stabilization of the resulting carbocation or radical intermediates.

C-Br Bond Dissociation Energies (BDEs): The BDE is the energy required to cleave the C-Br bond homolytically, forming a carbon radical and a bromine radical. DFT is a reliable method for calculating BDEs. usu.edu It is expected that the BDE for the secondary C-Br bond is lower than that of the primary C-Br bond. This is because the resulting secondary benzylic radical is more stable (i.e., lower in energy) than the primary benzylic radical due to greater hyperconjugation and resonance effects.

Interactive Table: Illustrative DFT-Calculated C-Br Bond Dissociation Energies (BDE)

Note: These values are illustrative, based on general chemical principles. Precise values would require dedicated calculations.

BondCarbon TypeResulting RadicalIllustrative BDE (kcal/mol)
C-Br (in -CH₂Br)Primary BenzylicPrimary Benzylic Radical60-65
C-Br (in -CH(Br)CH₃)Secondary BenzylicSecondary Benzylic Radical55-60

Spin-Orbit Coupling Effects: As a relatively heavy element, bromine exhibits significant spin-orbit coupling. rsc.org This relativistic effect describes the interaction between an electron's intrinsic spin and its orbital motion around the nucleus. Spin-orbit coupling can influence the electronic states of the molecule, particularly in open-shell species like radical intermediates or cations formed during a reaction. researchgate.netusc.edu It can facilitate transitions between states of different spin multiplicity (e.g., singlet to triplet), which can open up alternative reaction pathways, especially in photochemical processes. lp.edu.ua Accounting for spin-orbit coupling requires advanced relativistic quantum chemical calculations and is essential for a complete understanding of the molecule's reactivity and spectroscopic properties. rsc.org

Quantum Chemical Characterization of Reaction Intermediates

The reactivity of this compound is dictated by the presence of two benzylic bromide moieties, which can undergo a variety of transformations, including nucleophilic substitution and elimination reactions. The formation of transient species such as carbocations, transition states, and potential cyclic intermediates governs the reaction pathways and product distributions. Quantum chemical calculations are instrumental in elucidating the structure, stability, and energetics of these fleeting species, providing insights that are often inaccessible through experimental means alone.

Computational studies, typically employing Density Functional Theory (DFT), are used to model the potential reaction intermediates of substituted benzyl (B1604629) bromides. For 1-(1-bromeothyl)-2-(bromomethyl)benzene, two primary types of intermediates are of interest: those arising from intermolecular nucleophilic substitution and those from potential intramolecular reactions.

A key area of investigation is the characterization of benzylic carbocations that could form via the dissociation of a bromide ion from the ethyl side chain in S_N1-type reactions. DFT calculations at levels such as B3LYP/6-311+G** can be used to optimize the geometry of such carbocations and to calculate their stability. acs.org The positive charge in these intermediates is expected to be delocalized into the aromatic ring, an effect that can be quantified through computational analysis of charge distribution. acs.org

In the context of S_N2 reactions, quantum chemical calculations can model the transition state structures. For reactions of benzyl bromides with nucleophiles, DFT computations have been employed to study the transition states and activation energies. researchgate.net These studies often reveal that the reaction mechanism and rate are influenced by the electronic nature of substituents on the benzene ring. researchgate.net

Furthermore, the proximity of the two bromoalkyl groups in this compound raises the possibility of intramolecular reactions, leading to cyclic intermediates. Such reactions in similar systems, like the bromination of allylarenes, have been shown through a combination of experimental and computational methods to proceed via cyclic intermediates, such as spiro[2.5] intermediates. acs.orgnih.gov DFT simulations are crucial in these cases to determine the feasibility of the formation of such cyclic structures and to compare their stability against open-chain carbocationic intermediates. acs.orgnih.gov The thermochemical analysis of these intermediates can help predict the likely reaction pathways and the resulting product ratios. acs.orgnih.gov

The table below presents a hypothetical summary of calculated energetic and geometric parameters for a plausible benzylic carbocation intermediate of this compound, based on typical values and trends observed in computational studies of similar species.

ParameterValueMethod/Basis Set
Relative Energy (kcal/mol)0.00DFT (B3LYP)/6-311+G
Cα-C(ipso) Bond Length (Å)1.45DFT (B3LYP)/6-311+G
Cα-H Bond Length (Å)1.09DFT (B3LYP)/6-311+G
Cα-C(methyl) Bond Length (Å)1.48DFT (B3LYP)/6-311+G
Mulliken Charge on Cα+0.35DFT (B3LYP)/6-311+G**

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamic processes of a compound. For 1-(1-bromoethyl)-2-(bromomethyl)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

¹H NMR and ¹³C NMR for Isomer Differentiation and Proton/Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra are the primary tools for identifying the basic structural framework of a molecule. They allow for the differentiation between isomers by revealing the unique electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.6 ppm), and their splitting pattern would be complex due to the ortho-disubstitution, revealing coupling between adjacent protons. The benzylic proton of the bromomethyl group (-CH₂Br) would likely appear as a singlet around δ 4.5-5.0 ppm. The methine proton of the bromoethyl group (-CH(Br)CH₃) would be a quartet, coupled to the adjacent methyl protons, and would be expected in a similar downfield region. The methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton, in the more upfield region (around δ 1.8-2.2 ppm).

For comparison, the ¹H NMR spectrum of the related isomer, 1-bromo-4-(1-bromoethyl)benzene, shows aromatic protons in the range of δ 7.2–7.5 ppm. The methyl protons of the ethyl group appear as a doublet around δ 1.8–2.1 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons of the benzene (B151609) ring typically resonate between δ 120-150 ppm. libretexts.org The number of signals can help confirm the substitution pattern; for an ortho-substituted compound like this, six distinct aromatic signals are expected. The carbon of the bromomethyl group (-CH₂Br) and the methine carbon of the bromoethyl group (-CH(Br)CH₃) would be found in the range of δ 30-50 ppm. The methyl carbon would be the most shielded, appearing further upfield. For the isomer 1-bromo-4-(1-bromoethyl)benzene, the CH₂Br carbon signal is noted to be in the δ 35–40 ppm range.

Expected ¹H and ¹³C NMR Data for this compound Please note: The following table is based on typical chemical shift values and data from analogous compounds, as direct experimental data for the target compound is scarce.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H ~7.2 - 7.6 (m) ~125 - 140
-CH(Br)CH₃ ~5.1 - 5.4 (q) ~45 - 55
-CH₂Br ~4.6 - 4.9 (s) ~30 - 35

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Signal Resolution

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key correlation would be observed between the methine proton of the bromoethyl group and the protons of the attached methyl group. It would also help to trace the connectivity between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). This technique is invaluable for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton quartet of the methine group would correlate to its specific carbon signal, and the doublet of the methyl protons would correlate to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is particularly useful for connecting different fragments of the molecule. For example, the benzylic protons of the -CH₂Br group would show a correlation to the two aromatic carbons it is bonded to and the adjacent aromatic carbon. Similarly, the methine proton of the -CH(Br)CH₃ group would show correlations to the aromatic carbons, confirming the attachment point of the bromoethyl group to the benzene ring.

These 2D techniques, when used in concert, provide a definitive and unambiguous assignment of the entire molecular structure.

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and the generation of byproducts. The synthesis of this compound, likely through a radical bromination or electrophilic substitution, could be monitored using this technique. By acquiring NMR spectra at regular intervals directly from the reaction mixture, one could observe the disappearance of starting material signals and the concurrent appearance of product signals. This would enable the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of other compounds, in situ NMR has been used to study individual steps in catalytic pathways and characterize transient intermediates. uobasrah.edu.iqresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C₉H₁₀Br₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms would be clearly indicated by the characteristic isotopic pattern of the molecular ion peak (M+, M+2, M+4) with relative intensities of approximately 1:2:1, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

GC-MS for Reaction Mixture Analysis and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for analyzing the composition of reaction mixtures and assessing the purity of the final product.

In the context of synthesizing this compound, GC-MS could separate the desired product from unreacted starting materials, solvents, and any isomeric or over-brominated byproducts. The mass spectrum for each separated component can then be obtained.

The fragmentation pattern in the mass spectrum provides a "fingerprint" for the molecule. For alkyl-substituted benzenes, a common fragmentation involves the loss of the alkyl group to form a stable tropylium (B1234903) ion (m/z 91). whitman.edu For this compound, characteristic fragmentation pathways would likely include:

Loss of a bromine atom (-Br).

Loss of a bromomethyl radical (-CH₂Br).

Loss of HBr.

Cleavage of the ethyl group.

The analysis of these fragments helps to confirm the structure of the synthesized compound and identify any impurities present in the sample.

Expected Key Fragments in the Mass Spectrum of this compound

Fragment m/z (for ⁷⁹Br) Possible Origin
[M-H]⁺ 277 Loss of a hydrogen atom
[M-Br]⁺ 197 Loss of a bromine atom
[M-CH₂Br]⁺ 183 Loss of a bromomethyl radical

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

For the specific compound, "this compound," which has a chiral center at the carbon atom of the bromoethyl group, X-ray crystallography would be invaluable for confirming its solid-state conformation and resolving its enantiomeric form. However, a review of publicly available scientific literature and crystallographic databases reveals a lack of specific X-ray diffraction data for this compound.

While data for the target compound is unavailable, analysis of structurally related molecules can offer insights. For instance, crystallographic studies of other brominated aromatic compounds provide typical ranges for carbon-bromine and carbon-carbon bond lengths and angles within a benzene ring system.

Table 1: Representative Crystallographic Data for a Related Brominated Aromatic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.5
c (Å)9.0
β (°)110
C-Br Bond Length (Å)1.90 - 1.95
C-C (aromatic) Bond Length (Å)1.38 - 1.41

Note: The data in this table is representative of a related brominated compound and is for illustrative purposes only, as specific crystallographic data for "this compound" is not currently available in public databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.

An analysis of the vibrational spectra for "this compound" would be expected to reveal key absorptions corresponding to its constituent parts. While specific experimental spectra for this compound are not readily found in the literature, the expected characteristic vibrational frequencies can be predicted based on data from closely related compounds such as "(1-Bromoethyl)benzene" chemicalbook.comnist.gov, "1,2-Bis(bromomethyl)benzene" chemicalbook.comchemicalbook.com, and other brominated hydrocarbons. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H (aromatic)Stretching3100 - 3000IR, Raman
C-H (aliphatic)Stretching3000 - 2850IR, Raman
C=C (aromatic)Stretching1600 - 1450IR, Raman
C-Br (alkyl)Stretching700 - 500IR, Raman
CH₂ (bromomethyl)Bending (Scissoring)~1420IR
CH (bromoethyl)Bending~1250IR

Note: These are expected frequency ranges based on the analysis of similar compounds. Actual peak positions can be influenced by the specific molecular environment and conformational effects.

The IR and Raman spectra would be complementary. For instance, the C-Br stretching vibrations are often strong in the Raman spectrum, while the various C-H and C=C bending and stretching modes are typically well-defined in the IR spectrum. Conformational analysis may also be possible by observing changes in the spectra under different conditions, such as temperature variations, which can indicate the presence of different rotational isomers (rotamers).

Advanced Chromatographic Methods for Purification and Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for the purification of "this compound" and, crucially, for the separation of its enantiomers. Given the presence of a stereocenter, the development of effective chiral separation methods is of significant interest.

High-performance liquid chromatography (HPLC) is a primary tool for both the analysis and purification of organic compounds. For the separation of enantiomers, chiral HPLC is the method of choice. nih.govchimia.ch This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. nih.gov

While a specific, validated chiral HPLC method for "this compound" is not documented in readily accessible literature, a general strategy for developing such a method can be outlined. The process typically involves screening a variety of commercially available chiral columns and mobile phase systems. ymc.co.jpshimadzu.com

Table 3: General Strategy for Chiral HPLC Method Development

ParameterOptions and Considerations
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a first choice due to their broad applicability. ymc.co.jp Pirkle-type or crown ether phases could also be evaluated. nih.gov
Mobile Phase (Normal Phase) A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio is optimized to achieve baseline separation. researchgate.net
Mobile Phase (Reversed Phase) A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid.
Detection UV detection is standard for aromatic compounds. The wavelength would be selected based on the UV absorbance maximum of the compound.
Flow Rate and Temperature These parameters are optimized to improve resolution and analysis time.

The successful development of a chiral HPLC method would not only allow for the analytical determination of enantiomeric purity but could also be scaled up for the preparative separation of the individual enantiomers, enabling further study of their distinct properties.

Q & A

Q. What are the common synthetic routes for 1-(1-Bromoethyl)-2-(bromomethyl)benzene?

The compound is synthesized via bromination of ethylbenzene derivatives. Key methods include:

  • Electrophilic bromination : Using bromine (Br₂) with catalysts like Fe or AlBr₃ under controlled conditions to achieve selective bromination .
  • Alkyl halide substitution : Reacting bromomethylbenzene precursors with nucleophiles (e.g., K₂CO₃ in acetonitrile at 55°C for 18 hours) to introduce the bromoethyl group .
  • Multi-step synthesis : Combining intermediates like 1,5-diphenyl-1H-imidazole-2-thiol with bromomethylbenzene derivatives under reflux conditions .

Critical factors : Solvent polarity (acetonitrile enhances nucleophilicity), temperature (55–100°C), and catalyst selection (AlBr₃ for regioselectivity) .

Q. How is the purity of this compound assessed in research settings?

Purity is validated using:

  • ¹H/¹³C NMR : To confirm structural integrity and detect impurities (e.g., δ 7.40–7.49 ppm for aromatic protons) .
  • Reverse-phase HPLC : For isolating high-purity fractions (>95%) using DMSO as a solvent .
  • Mass spectrometry : To verify molecular weight (C₉H₁₀Br₂; theoretical MW: 275.99 g/mol) .

Note : Contaminants like unreacted bromomethyl precursors are common; column chromatography is recommended for purification .

Advanced Questions

Q. What factors influence the regioselectivity of bromination in synthesizing this compound?

Regioselectivity depends on:

  • Steric effects : The bromoethyl group directs subsequent bromination to the ortho position due to steric hindrance .
  • Catalysts : AlBr₃ promotes para substitution, while Fe favors ortho/para mixtures .
  • Temperature : Higher temperatures (100°C) reduce kinetic control, favoring thermodynamically stable products .

Case study : Bromination of 1-ethyl-2-(trifluoromethyl)benzene with Br₂/AlBr₃ yields 80% ortho-substituted product at 80°C .

Q. How do solvent choice and temperature affect the yield in nucleophilic substitution reactions involving this compound?

  • Polar aprotic solvents (e.g., acetonitrile): Increase reaction rates by stabilizing transition states (e.g., K₂CO₃-mediated substitutions at 55°C achieve ~75% yield) .
  • Protic solvents (e.g., ethanol): Reduce yields due to hydrogen bonding with nucleophiles (e.g., NaHCO₃ in ethanol yields <50%) .
  • Temperature : Prolonged heating (18–24 hours) at 55–100°C maximizes conversion but risks side reactions (e.g., elimination) .

Data contradiction : NaHCO₃ in ethanol yields lower purity than NaOH in acetonitrile, highlighting solvent-dependent side reactions .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

  • Density Functional Theory (DFT) : Models transition states to predict activation energies for SN2 mechanisms (e.g., nucleophilic attack on the bromoethyl group) .
  • Molecular dynamics simulations : Assess steric effects of the bromomethyl group on reaction pathways .
  • Hammett constants : Quantify electronic effects of substituents on reaction rates (e.g., electron-withdrawing groups accelerate leaving-group departure) .

Example : DFT studies show a 15 kcal/mol barrier for bromide displacement by iodide in acetone .

Key Recommendations for Researchers

  • Optimize catalysts : AlBr₃ improves regioselectivity in bromination .
  • Monitor side reactions : Use HPLC to detect elimination byproducts in prolonged reactions .
  • Leverage computational tools : DFT guides mechanistic studies for novel derivatives .

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